(5Z)-5-{[3-(3,4-dimethoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}-3-propyl-2-thioxo-1,3-thiazolidin-4-one
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Overview
Description
The compound (5Z)-5-{[3-(3,4-dimethoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}-3-propyl-2-thioxo-1,3-thiazolidin-4-one is a complex organic molecule with potential applications in various scientific fields. This compound features a unique structure that includes a thiazolidinone ring, a pyrazole ring, and a dimethoxyphenyl group, making it an interesting subject for research in medicinal chemistry and material science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5Z)-5-{[3-(3,4-dimethoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}-3-propyl-2-thioxo-1,3-thiazolidin-4-one typically involves multiple steps, starting with the preparation of the thiazolidinone ring. This can be achieved through the reaction of a suitable thioamide with an α-halo ketone under basic conditions. The pyrazole ring is then introduced via a cyclization reaction involving hydrazine and an appropriate diketone. The final step involves the condensation of the pyrazole derivative with the thiazolidinone intermediate in the presence of a base to form the desired compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for the cyclization and condensation steps, as well as the development of efficient purification techniques to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
(5Z)-5-{[3-(3,4-dimethoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}-3-propyl-2-thioxo-1,3-thiazolidin-4-one: can undergo various chemical reactions, including:
Oxidation: The thioxo group can be oxidized to a sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The double bond in the methylene group can be reduced using hydrogenation catalysts like palladium on carbon.
Substitution: The methylene group can undergo nucleophilic substitution reactions with halogens or other electrophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Palladium on carbon, hydrogen gas.
Substitution: Halogens, electrophiles.
Major Products
Oxidation: Formation of sulfone derivatives.
Reduction: Formation of reduced methylene derivatives.
Substitution: Formation of substituted methylene derivatives.
Scientific Research Applications
(5Z)-5-{[3-(3,4-dimethoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}-3-propyl-2-thioxo-1,3-thiazolidin-4-one:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structural features.
Industry: Utilized in the development of new materials with specific properties, such as conductivity or fluorescence.
Mechanism of Action
The mechanism of action of (5Z)-5-{[3-(3,4-dimethoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}-3-propyl-2-thioxo-1,3-thiazolidin-4-one involves its interaction with specific molecular targets. The compound’s thiazolidinone and pyrazole rings allow it to bind to enzymes or receptors, potentially inhibiting their activity. This binding can disrupt cellular processes, leading to the compound’s observed biological effects. The exact molecular pathways involved depend on the specific target and the context in which the compound is used.
Comparison with Similar Compounds
(5Z)-5-{[3-(3,4-dimethoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}-3-propyl-2-thioxo-1,3-thiazolidin-4-one: can be compared with other similar compounds, such as:
These compounds share some structural similarities but differ in their specific functional groups and overall molecular architecture. The unique combination of the thiazolidinone and pyrazole rings in This compound sets it apart, providing distinct chemical and biological properties.
Properties
CAS No. |
623935-71-7 |
---|---|
Molecular Formula |
C24H23N3O3S2 |
Molecular Weight |
465.6 g/mol |
IUPAC Name |
(5Z)-5-[[3-(3,4-dimethoxyphenyl)-1-phenylpyrazol-4-yl]methylidene]-3-propyl-2-sulfanylidene-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C24H23N3O3S2/c1-4-12-26-23(28)21(32-24(26)31)14-17-15-27(18-8-6-5-7-9-18)25-22(17)16-10-11-19(29-2)20(13-16)30-3/h5-11,13-15H,4,12H2,1-3H3/b21-14- |
InChI Key |
ZSGGWTZVBOTCDQ-STZFKDTASA-N |
Isomeric SMILES |
CCCN1C(=O)/C(=C/C2=CN(N=C2C3=CC(=C(C=C3)OC)OC)C4=CC=CC=C4)/SC1=S |
Canonical SMILES |
CCCN1C(=O)C(=CC2=CN(N=C2C3=CC(=C(C=C3)OC)OC)C4=CC=CC=C4)SC1=S |
Origin of Product |
United States |
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